9,9-Dimethyl-2,7-bis[n-(1-naphthyl)-N-phenylamino]fluorene

Catalog No.
S1903097
CAS No.
222319-05-3
M.F
C47H36N2
M. Wt
628.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9,9-Dimethyl-2,7-bis[n-(1-naphthyl)-N-phenylamino]...

CAS Number

222319-05-3

Product Name

9,9-Dimethyl-2,7-bis[n-(1-naphthyl)-N-phenylamino]fluorene

IUPAC Name

9,9-dimethyl-2-N,7-N-dinaphthalen-1-yl-2-N,7-N-diphenylfluorene-2,7-diamine

Molecular Formula

C47H36N2

Molecular Weight

628.8 g/mol

InChI

InChI=1S/C47H36N2/c1-47(2)43-31-37(48(35-19-5-3-6-20-35)45-25-13-17-33-15-9-11-23-39(33)45)27-29-41(43)42-30-28-38(32-44(42)47)49(36-21-7-4-8-22-36)46-26-14-18-34-16-10-12-24-40(34)46/h3-32H,1-2H3

InChI Key

KJEQVQJWXVHKGT-UHFFFAOYSA-N

SMILES

CC1(C2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54)C6=C1C=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC9=CC=CC=C98)C

Canonical SMILES

CC1(C2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54)C6=C1C=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC9=CC=CC=C98)C
  • Organic Light-Emitting Diodes (OLEDs)

    The fluorene core and attached aromatic groups in 2,7-Bis[N-(1-naphthyl)anilino]-9,9-dimethylfluorene suggest potential application in OLED materials. Fluorene-based compounds are known for their good thermal stability and tunable photophysical properties []. The presence of naphthyl groups can further enhance charge transport properties which are crucial for OLED function [].

  • Hole-Transport Materials (HTMs)

    The aromatic character and electron-withdrawing nature of the substituents in 2,7-Bis[N-(1-naphthyl)anilino]-9,9-dimethylfluorene make it a candidate for investigating its potential as a hole-transport material in organic photovoltaic cells (OPVs) and perovskite solar cells []. HTMs play a vital role in facilitating the movement of positive charges (holes) within these devices, thereby influencing their efficiency.

9,9-Dimethyl-2,7-bis[n-(1-naphthyl)-N-phenylamino]fluorene is a complex organic compound with the molecular formula C47H36N2C_{47}H_{36}N_2 and a molecular weight of 628.82 g/mol. It is characterized by its fluorene backbone, which is substituted at the 2 and 7 positions with bis[N-(1-naphthyl)-N-phenylamino] groups. This compound is notable for its high glass transition temperature and efficient hole-transporting properties, making it a candidate for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

The chemical behavior of 9,9-Dimethyl-2,7-bis[n-(1-naphthyl)-N-phenylamino]fluorene involves various reactions typical of amines and aromatic compounds. Key reactions include:

  • Electrophilic Aromatic Substitution: The presence of the naphthyl and phenyl groups allows for electrophilic substitution reactions, where the aromatic rings can undergo substitutions under appropriate conditions.
  • Nucleophilic Substitution: The nitrogen atoms in the amine groups can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.

These reactions are essential for modifying the compound to enhance its properties or create derivatives for specific applications .

While specific biological activity data for 9,9-Dimethyl-2,7-bis[n-(1-naphthyl)-N-phenylamino]fluorene is limited, compounds with similar structures often exhibit interesting biological properties. Some derivatives have been studied for their potential anti-cancer activities and as fluorescent markers in biological imaging. Further research would be necessary to elucidate the specific biological interactions and potential therapeutic uses of this compound .

The synthesis of 9,9-Dimethyl-2,7-bis[n-(1-naphthyl)-N-phenylamino]fluorene typically involves:

  • Formation of Fluorene Backbone: The initial step often includes synthesizing the fluorene structure through cyclization reactions involving appropriate precursors.
  • Amine Coupling: Subsequent coupling reactions between naphthylamine derivatives and the fluorene backbone are conducted using coupling agents or catalysts to facilitate the formation of the desired bis-amino structure.

Methods such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling) are commonly employed to achieve high yields and purity .

The primary applications of 9,9-Dimethyl-2,7-bis[n-(1-naphthyl)-N-phenylamino]fluorene include:

  • Organic Light-Emitting Diodes (OLEDs): Its efficient hole transport capabilities make it suitable as a hole transport layer in OLED devices.
  • Organic Photovoltaics (OPVs): The compound can also be utilized in OPV systems due to its electronic properties.

These applications leverage its unique structural features to improve device performance .

Interaction studies involving 9,9-Dimethyl-2,7-bis[n-(1-naphthyl)-N-phenylamino]fluorene focus on its electronic interactions within device architectures. These studies often assess:

  • Charge Carrier Mobility: Understanding how effectively charge carriers move through materials is crucial for optimizing electronic devices.
  • Photophysical Properties: Investigating fluorescence and phosphorescence characteristics helps in understanding its utility in optoelectronic applications.

Such studies are essential for enhancing device efficiency and stability .

Several compounds share structural similarities with 9,9-Dimethyl-2,7-bis[n-(1-naphthyl)-N-phenylamino]fluorene. Here are a few notable examples:

Compound NameStructureUnique Features
9,9-Bis[4-(di-p-biphenyl)aminophenyl]fluoreneStructureHigh glass transition temperature; used in OLEDs
N,N'-Di(1-naphthyl)-N,N'-diphenylbenzidineStructureExcellent hole transport; used in organic electronics
N,N,N',N'-TetraphenylbenzidineStructureKnown for high efficiency in charge transport applications

Uniqueness: The distinct combination of naphthyl and phenyl substituents on the fluorene structure provides enhanced electronic properties compared to other similar compounds. Its specific configuration allows for tailored interactions within electronic devices, making it particularly valuable in advanced optoelectronic applications .

XLogP3

13.4

Wikipedia

9,9-Dimethyl-N~2~,N~7~-di(naphthalen-1-yl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine

Dates

Modify: 2023-08-16

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